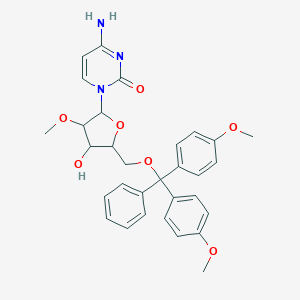

5'-O-Dmt-2'-o-methylcytidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O7/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-27(35)28(39-3)29(41-25)34-18-17-26(32)33-30(34)36/h4-18,25,27-29,35H,19H2,1-3H3,(H2,32,33,36)/t25-,27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUECLTUXFCGWTO-YXINZVNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of 5 O Dmt 2 O Methylcytidine and Analogues

Precursor Synthesis Strategies for 2'-O-Methylcytidine

The journey to 5'-O-DMT-2'-O-methylcytidine begins with the synthesis of its core precursor, 2'-O-methylcytidine. A common and effective method starts from the readily available nucleoside, uridine (B1682114). nih.gov

One established pathway involves the conversion of uridine to 2,2'-anhydrouridine, which is then treated with magnesium methoxide (B1231860) to yield 2'-O-methyluridine. nih.gov This intermediate is a crucial branching point. To arrive at 2'-O-methylcytidine, the 2'-O-methyluridine undergoes a series of reactions. First, the hydroxyl groups are protected, typically by acetylation. nih.gov The C-4 position of the uracil (B121893) ring is then activated, often with tetrazole, making it susceptible to nucleophilic attack. nih.gov Finally, treatment with an ammonia (B1221849) source, followed by the removal of the acetyl protecting groups, yields the desired 2'-O-methylcytidine. nih.gov

An alternative approach reported in the literature involves the direct methylation of cytidine (B196190). However, this method often results in a mixture of 2'- and 3'-O-methylated isomers, which then requires challenging separation by chromatographic techniques. google.com Another method utilizes diazomethane (B1218177) in the presence of a catalyst like stannous chloride dihydrate for the methylation of uridine, which also produces a mixture of isomers requiring purification. google.com

The synthesis starting from uridine offers a more controlled and scalable route, providing the essential 2'-O-methylcytidine precursor in good yield for subsequent modifications. nih.gov

Regioselective Introduction of the 5'-O-Dimethoxytrityl (DMT) Protecting Group

With 2'-O-methylcytidine in hand, the next critical step is the regioselective protection of the 5'-hydroxyl group. This is essential to ensure that subsequent reactions, particularly phosphitylation, occur exclusively at the 3'-hydroxyl position. The protecting group of choice for this purpose is the bulky 4,4'-dimethoxytrityl (DMT) group.

The reaction involves treating 2'-O-methylcytidine with 4,4'-dimethoxytrityl chloride (DMT-Cl) in an anhydrous solvent, typically pyridine. The primary hydroxyl group at the 5' position is significantly more reactive than the secondary 3'-hydroxyl group, allowing for a high degree of selectivity in this reaction. The DMT group serves a dual purpose: it protects the 5'-hydroxyl during synthesis and its vibrant orange color upon acid-catalyzed removal provides a convenient method for monitoring the efficiency of each coupling step during automated oligonucleotide synthesis.

The resulting product, 5'-O-DMT-2'-O-methylcytidine, is then purified, commonly using silica (B1680970) gel chromatography, to separate it from any unreacted starting material and by-products.

N4-Protection Strategies for Cytidine Moieties in 2'-O-Methylcytidine Derivatives (e.g., N4-Acetyl)

To prevent unwanted side reactions during oligonucleotide synthesis, the exocyclic amino group (N4) of the cytidine base must be protected. A variety of protecting groups can be employed, with the choice often depending on the specific deprotection conditions required for the final oligonucleotide.

Common protecting groups for the N4 position of cytidine include acyl groups such as acetyl (Ac) and benzoyl (Bz). biosynth.com The introduction of the N4-acetyl group is typically achieved by treating the 5'-O-DMT-2'-O-methylcytidine with acetic anhydride (B1165640) in the presence of a base like pyridine. researchgate.netnih.gov Similarly, the N4-benzoyl group can be introduced using benzoyl chloride.

The use of these protecting groups is crucial for the successful synthesis of oligonucleotides. They are stable throughout the chain assembly process and can be efficiently removed during the final deprotection step, typically using aqueous ammonia or a mixture of ammonia and methylamine (B109427) (AMA). The selection of the N4-protecting group can also influence the properties of the resulting phosphoramidite (B1245037), such as its solubility and reactivity.

Phosphoramidite Synthesis of 5'-O-Dmt-2'-O-methylcytidine Monomers

The final step in preparing the monomer for solid-phase oligonucleotide synthesis is the phosphitylation of the 3'-hydroxyl group. This reaction converts the protected nucleoside into a phosphoramidite, the reactive species that couples to the growing oligonucleotide chain.

The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. acs.org The reaction is carried out by treating the N4-protected 5'-O-DMT-2'-O-methylcytidine with the phosphitylating agent in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). researchgate.net This reaction yields the desired 5'-O-DMT-N4-acyl-2'-O-methylcytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite. biosynth.com

The resulting phosphoramidite is a stable yet reactive compound that is highly suitable for automated DNA/RNA synthesizers. The β-cyanoethyl group on the phosphorus is a protecting group that is readily removed during the standard oligonucleotide deprotection process.

Table of Synthesized Phosphoramidite Monomers:

| Compound Name | N4-Protecting Group | Molecular Formula | Molecular Weight ( g/mol ) |

| N4-Acetyl-5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramidite | Acetyl | C42H52N5O9P | 801.88 biosynth.com |

| N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramidite | Benzoyl | C47H54N5O9P | 863.93 |

| N4-Benzoyl-5'-O-DMT-5-methyl-2'-O-methylcytidine 3'-CE phosphoramidite | Benzoyl | C48H56N5O9P | 877.98 hongene.com |

Chemoenzymatic Approaches to 2'-O-Methylated Nucleoside Derivatization

While chemical synthesis is the predominant method for producing 2'-O-methylated nucleosides, chemoenzymatic approaches offer promising alternatives. These methods leverage the high specificity of enzymes to achieve modifications that can be challenging to perform chemically.

Enzymes such as nucleoside phosphorylases and nucleoside 2'-deoxyribosyltransferases are efficient biocatalysts for the synthesis of β-nucleosides. academie-sciences.fr These enzymes can be used in one-pot reactions for the diversification of nucleobases on unconventional sugar scaffolds. academie-sciences.fr For instance, a pre-synthesized sugar, like 2-O-methylribose, could potentially be coupled with a nucleobase like cytosine using an appropriate enzyme.

Furthermore, nucleoside kinases can be employed to phosphorylate nucleosides at the 5'-position, converting them into nucleoside monophosphates. vu.lt While most kinases are specific to their natural substrates, enzyme engineering and the discovery of kinases with broader substrate specificity are expanding the scope of these biocatalytic reactions. vu.lt

Although still less common for the large-scale production of compounds like 5'-O-DMT-2'-O-methylcytidine, chemoenzymatic strategies hold potential for more sustainable and efficient synthesis routes in the future, particularly for creating novel and complex nucleoside analogues. nih.gov

Purification and Characterization Methodologies for Synthetic Precursors and Monomers

Rigorous purification and characterization are paramount at each stage of the synthesis to ensure the final phosphoramidite monomer is of high purity and suitable for oligonucleotide synthesis.

Purification: Silica gel column chromatography is the workhorse for purifying the intermediates and the final phosphoramidite. uni-wuerzburg.de The choice of solvent system (eluent) is optimized for each specific compound to achieve the best separation. For the final phosphoramidite, which can be sensitive to acidic silica, neutral silica gel is sometimes employed. acs.org After synthesis and deprotection of oligonucleotides, high-performance liquid chromatography (HPLC) is a standard method for purification. oup.com Both ion-exchange and reversed-phase HPLC can be utilized to separate the full-length product from shorter sequences and other impurities. biosynth.com

Characterization: A suite of analytical techniques is used to confirm the identity and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the structure of the synthesized molecules. ³¹P NMR is particularly crucial for verifying the successful phosphitylation and the purity of the final phosphoramidite monomer.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to determine the molecular weight of the compounds, confirming their identity.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the phosphoramidite monomers and the final oligonucleotides. hongene.comoup.com By comparing the retention time to a known standard, the identity can also be supported.

These rigorous quality control measures ensure that the 5'-O-DMT-2'-O-methylcytidine phosphoramidite and its precursors meet the high standards required for the successful synthesis of high-quality modified oligonucleotides.

Solid Phase Oligonucleotide Synthesis Incorporating 5 O Dmt 2 O Methylcytidine

General Principles of Phosphoramidite-Based Solid-Phase Synthesis

Phosphoramidite-based solid-phase synthesis is the gold standard for creating custom oligonucleotides. danaher.com The process is characterized by a cyclical series of chemical reactions that sequentially add nucleotide building blocks to a growing chain anchored to a solid support, typically controlled pore glass (CPG). wikipedia.org The synthesis proceeds in the 3' to 5' direction, opposite to the natural enzymatic synthesis of DNA and RNA. wikipedia.orgsigmaaldrich.com

The synthesis cycle consists of four primary steps:

Detritylation: The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. sigmaaldrich.comfujifilm.com This is achieved by treatment with a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a solvent like dichloromethane. fujifilm.com The removal of the DMT group exposes a free 5'-hydroxyl group, which is essential for the subsequent coupling reaction. sigmaaldrich.com The cleaved DMT cation produces a characteristic orange color, allowing for the real-time monitoring of coupling efficiency. sigmaaldrich.comatdbio.com

Coupling: The next nucleoside, in the form of a phosphoramidite (B1245037) monomer, is introduced along with an activator, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI). fujifilm.comatdbio.com The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. atdbio.com The free 5'-hydroxyl group of the support-bound nucleoside then attacks the activated phosphoramidite, forming an unstable phosphite (B83602) triester linkage. sigmaaldrich.com

Capping: To prevent the elongation of incomplete sequences (failure sequences), any unreacted 5'-hydroxyl groups are blocked in a capping step. atdbio.comttu.ee This is typically accomplished by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. ttu.ee This step is crucial for minimizing the presence of deletion mutations in the final oligonucleotide product. danaher.com

Oxidation: The unstable phosphite triester bond is converted to a more stable phosphate (B84403) triester by oxidation. sigmaaldrich.com A solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107) (THF) is commonly used for this purpose. atdbio.com This step stabilizes the newly formed internucleotide linkage, preparing the growing chain for the next synthesis cycle.

This four-step cycle is repeated for each nucleotide to be added to the sequence. fujifilm.com Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. atdbio.com

Optimized Coupling Efficiencies with 5'-O-Dmt-2'-O-methylcytidine Phosphoramidites

The incorporation of modified nucleotides like 5'-O-Dmt-2'-O-methylcytidine requires careful optimization of the coupling step to ensure high efficiency. The 2'-O-methyl modification provides desirable properties such as increased nuclease resistance and enhanced binding affinity to target RNA strands. amerigoscientific.com However, the steric bulk of this modification can potentially hinder the coupling reaction.

Research has shown that the choice of activator and coupling time are critical factors. While standard activators like tetrazole are effective, more potent activators may be required to achieve optimal coupling yields with sterically demanding monomers. nih.gov For instance, the use of 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) can enhance coupling kinetics. fujifilm.com

Coupling times may also need to be extended compared to standard DNA synthesis. While a typical DNA coupling step might take 30 seconds, the incorporation of 2'-O-methylated phosphoramidites can benefit from longer reaction times, sometimes up to several minutes, to ensure near-quantitative coupling. atdbio.commdpi.com For example, studies incorporating modified cytidine (B196190) phosphoramidites have reported using coupling times of 10 to 20 minutes to achieve coupling efficiencies between 80% and 98%. rsc.orgcam.ac.uk

The purity of the phosphoramidite monomer itself is paramount. High-purity monomers, often exceeding 98% as determined by HPLC and ³¹P NMR, are essential for achieving high coupling efficiencies and minimizing side reactions. google.com

Table 1: Factors Influencing Coupling Efficiency of 5'-O-Dmt-2'-O-methylcytidine Phosphoramidites

| Factor | Description | Impact on Efficiency |

|---|---|---|

| Activator | The chemical agent that protonates the phosphoramidite. | Stronger activators like ETT or DCI can improve reaction kinetics for sterically hindered monomers. fujifilm.com |

| Coupling Time | The duration of the coupling reaction. | Longer coupling times (e.g., 2-20 minutes) may be necessary to achieve high yields with modified phosphoramidites. mdpi.comrsc.orgacs.org |

| Monomer Purity | The purity of the 5'-O-Dmt-2'-O-methylcytidine phosphoramidite. | High purity is crucial for maximizing coupling efficiency and minimizing side products. google.com |

| Solvent | The reaction medium, typically acetonitrile (B52724). | The solvent must be anhydrous to prevent unwanted side reactions with water. atdbio.com |

Deprotection Strategies for Oligonucleotides Containing 2'-O-Methylcytidine Residues

Following the completion of solid-phase synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This deprotection step is critical for obtaining a functional RNA molecule. The strategy for deprotection must be carefully chosen to be effective at removing all protecting groups without degrading the RNA oligonucleotide, which is inherently more labile than DNA. cam.ac.uk

The deprotection process for oligonucleotides containing 2'-O-methylcytidine residues typically involves a multi-step procedure:

Removal of Cyanoethyl Protecting Groups: The 2-cyanoethyl groups protecting the phosphate backbone are typically removed first. This can be accomplished by treatment with a solution of a weak base in an organic solvent, such as 10% diethylamine (B46881) in acetonitrile or a 1:1 mixture of triethylamine (B128534) and acetonitrile, while the oligonucleotide is still attached to the solid support. atdbio.com This prevents the formation of acrylonitrile (B1666552) adducts with the nucleobases under the more basic conditions used in the subsequent steps. atdbio.com

Cleavage from the Solid Support and Base Deprotection: The oligonucleotide is then cleaved from the solid support and the protecting groups on the heterocyclic bases are removed. A common reagent for this step is concentrated aqueous ammonia (B1221849) or a mixture of aqueous ammonia and ethanol. atdbio.com Heating is often required to ensure complete removal of the base-labile acyl protecting groups, such as the benzoyl (Bz) group on cytidine. atdbio.com For more sensitive modifications, milder deprotection conditions may be necessary. For instance, a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) can be used for rapid deprotection at room temperature or with gentle heating. glenresearch.com

The 2'-O-methyl group itself is stable to these standard deprotection conditions and remains on the sugar, providing the desired modification in the final oligonucleotide. amerigoscientific.com The deprotection of 2'-O-methyl oligoribonucleotides is generally as straightforward as that for unmodified oligodeoxynucleotides. chemie-brunschwig.ch

Impact of Protecting Group Selection on RNA Oligomer Yield and Integrity

For the 2'-hydroxyl group, a variety of protecting groups have been developed. While the tert-butyldithiomethyl (DTM) group has been explored for its cleavability under mild reductive conditions, other options like the pivaloyloxymethyl (PivOM) group have also been shown to provide high coupling efficiencies and simplify the deprotection process. nih.govchemgenes.com The 2'-ACE (bis(2-acetoxyethoxy)methyl) protecting group, used in conjunction with a 5'-silyl ether, allows for very mild deprotection conditions, which helps to preserve the integrity of the final RNA product. horizondiscovery.com

The selection of protecting groups for the exocyclic amino groups of the bases is also critical. Standard protecting groups like benzoyl (Bz) for cytosine and adenine (B156593), and isobutyryl (iBu) for guanine (B1146940) are widely used. nih.gov However, for oligonucleotides containing sensitive modifications, the use of more labile protecting groups can be advantageous. For example, using acetyl (Ac) protection for cytidine can prevent base modification when using rapid deprotection methods like AMA. glenresearch.com The use of phenoxyacetyl (Pac) or isopropylphenoxyacetyl (i-PrPac) for adenine and guanine, respectively, can also facilitate milder deprotection conditions. mdpi.com

The combination of these protecting groups must be compatible with each other and with the conditions of the synthesis and deprotection cycles to ensure high yield and purity of the final RNA oligomer.

Table 2: Common Protecting Groups in RNA Synthesis and Their Impact

| Protecting Group | Location | Deprotection Conditions | Impact on Yield and Integrity |

|---|---|---|---|

| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Mild acid (e.g., TCA, DCA) | Enables monitoring of coupling efficiency; essential for stepwise synthesis. sigmaaldrich.com |

| Benzoyl (Bz) | N4 of Cytidine | Concentrated aqueous ammonia, often with heating. | Standard protection; effective but can require harsh conditions. |

| Acetyl (Ac) | N4 of Cytidine | Milder conditions (e.g., AMA) | Avoids base modification during rapid deprotection. glenresearch.com |

| 2-Cyanoethyl | Phosphate | Weak base in organic solvent | Standard phosphate protection; removal prevents acrylonitrile adduct formation. atdbio.com |

| tert-Butyldithiomethyl (DTM) | 2'-Hydroxyl | Reductive conditions | Allows for mild deprotection. nih.gov |

| Pivaloyloxymethyl (PivOM) | 2'-Hydroxyl | Base-cleavable linkers | Offers high coupling efficiencies and simplified deprotection. chemgenes.com |

| 2'-ACE | 2'-Hydroxyl | Mild deprotection | Promotes high purity and integrity of the final RNA. horizondiscovery.com |

Conformational and Structural Investigations of 2 O Methylated Nucleic Acids

Influence of 2'-O-Methylation on Ribose Sugar Pucker Conformation (e.g., C3'-endo Bias)

The conformation of the ribose sugar, or its "pucker," is a fundamental determinant of nucleic acid architecture. The five-membered furanose ring is not flat and exists in a dynamic equilibrium between two primary conformations: the N-type (C3'-endo) and the S-type (C2'-endo). In unmodified RNA, while there is a preference for the N-type pucker, a significant population of the S-type conformation also exists. nih.govresearchgate.net

The introduction of a 2'-O-methyl group, as in 2'-O-methylcytidine, dramatically shifts this equilibrium towards the C3'-endo conformation. nih.govresearchgate.netnih.gov This strong preference arises from steric repulsion between the bulky 2'-O-methyl group and adjacent moieties, which destabilizes the C2'-endo pucker. nih.gov This conformational locking into the C3'-endo state is a defining characteristic of 2'-O-methylated nucleotides and is a primary driver of their structural effects. nih.govnih.govnsf.gov

Impact on Overall Nucleic Acid Helical Geometry and A-Form Duplex Stabilization

The C3'-endo sugar pucker is a hallmark of the A-form helical structure, which is characteristic of RNA duplexes. By pre-organizing the sugar into this conformation, 2'-O-methylation promotes the adoption of an A-form helix in nucleic acid duplexes. osti.govnih.govnih.gov This pre-organization reduces the entropic cost of duplex formation, leading to a significant increase in the thermal stability (measured as the melting temperature, or T_m) of both RNA:RNA and DNA:RNA hybrids. nih.govosti.govnih.gov The enhanced stability is further bolstered by improved base stacking and favorable hydration patterns. acs.org

The stabilizing effect of 2'-O-methylation is a critical attribute for therapeutic applications, such as in antisense oligonucleotides, where high affinity for the target RNA is paramount. genelink.com

Table 1: Impact of 2'-O-Methylation on Duplex Properties

| Property | Effect of 2'-O-Methylation | Structural Consequence |

| Sugar Pucker | Strong bias for C3'-endo | Pre-organization of the sugar |

| Helical Geometry | Promotes A-form helix | Increased duplex stability |

| Thermal Stability (T_m) | Increases | Enhanced binding affinity |

High-Resolution Structural Studies of Oligonucleotides Containing 2'-O-Methylcytidine

High-resolution structural techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided definitive, atomic-level views of the effects of 2'-O-methylation. X-ray crystallographic studies of duplexes containing 2'-O-methylated nucleotides have consistently shown them to adopt a canonical A-form helical structure. osti.govoup.com

NMR spectroscopy has been particularly powerful in elucidating the conformational dynamics in solution. These studies have confirmed the strong preference for the C3'-endo sugar pucker in oligonucleotides containing 2'-O-methylcytidine. nsf.govoup.com The analysis of coupling constants in NMR spectra provides direct quantitative evidence for this conformational bias. Furthermore, these studies have detailed the changes in local and global helical parameters that accompany the shift to an A-form geometry.

Computational Modeling and Molecular Dynamics Simulations of 2'-O-Methylated RNA Structures

Computational methods, especially molecular dynamics (MD) simulations, offer a dynamic perspective that complements the static pictures from experimental structural studies. nih.gov MD simulations of 2'-O-methylated RNA duplexes have consistently reproduced the experimental findings, demonstrating the pronounced stability of the C3'-endo sugar pucker and the A-form helix. oup.comcolumbia.edu

These in-silico experiments allow for a detailed dissection of the energetic contributions to duplex stability, including van der Waals forces, electrostatic interactions, and the role of surrounding water molecules. acs.org The development of accurate force fields for modified nucleic acids has been crucial for the reliability of these simulations. biorxiv.org Such computational models are invaluable for predicting the structural consequences of novel modifications and for designing oligonucleotides with desired properties. plos.orgoup.comnih.govoup.com

Role of 2'-O-Methylation in Modulating RNA Conformational Dynamics and Excited States

The influence of 2'-O-methylation extends beyond favoring a single ground-state structure; it also modulates the entire conformational landscape of an RNA molecule, including its flexibility and transient "excited states." By restricting the sugar's flexibility and favoring the C3'-endo pucker, 2'-O-methylation can rigidify the sugar-phosphate backbone. mdpi.com

This pre-organization can be entropically advantageous for binding, as less conformational rearrangement is needed to form a stable duplex. nih.gov However, the story is more complex. Recent research has shown that 2'-O-methylation can also stabilize alternative, low-populated, and short-lived "excited states" of RNA. nih.govnih.govoup.comresearchgate.netoup.com These transient structures can be critically important for RNA folding and function. By altering the energy landscape, 2'-O-methylation can increase the abundance and lifetime of these excited states, thereby providing a mechanism to modulate the biological activity of RNA molecules. nih.govnih.govoup.comresearchgate.netoup.com

Biophysical and Biochemical Characterization of Oligonucleotides Incorporating 2 O Methylcytidine

Thermodynamic Stability of Duplex and Higher-Order Nucleic Acid Structures

The 2'-O-methyl modification significantly impacts the thermodynamic stability of nucleic acid structures. The presence of the methyl group locks the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices found in RNA. nih.govmdpi.com This pre-organization of the sugar moiety enhances the stability of duplexes, particularly those involving RNA.

Studies have shown that the incorporation of 2'-O-methylated nucleotides, including 2'-O-methylcytidine, into an oligonucleotide leads to an increase in the melting temperature (Tm) of its duplex with a complementary RNA strand. genelink.comoup.com This stabilization is attributed to the favorable A-form geometry induced by the 2'-O-methyl group. The increase in Tm is often proportional to the number of 2'-O-methyl modifications within the oligonucleotide. For instance, one study reported an increase in Tm of approximately 1.3°C per 2'-O-methyl residue added to an antisense oligonucleotide forming a duplex with RNA. genelink.com

The effect of 2'-O-methylation on the stability of DNA duplexes is less pronounced compared to RNA:RNA or RNA:DNA hybrids. idtdna.com While it can provide some stabilization, the effect is generally small.

Beyond duplexes, the influence of 2'-O-methylation extends to higher-order nucleic acid structures like G-quadruplexes. The effect of methylation on G-quadruplex stability can be context-dependent, with some studies indicating that methylation can either stabilize or destabilize these structures depending on the specific sequence and location of the modification. nih.govnih.govrsc.org For example, methylation of cytosine residues within G-rich sequences has been shown to affect the folding kinetics and thermodynamics of G-quadruplex structures. ceric-eric.eu

Hybridization Affinity of 2'-O-Methylated Oligonucleotides with Complementary RNA and DNA Targets

The 2'-O-methyl modification significantly enhances the hybridization affinity of oligonucleotides for complementary RNA targets. oup.comnih.gov This increased affinity is a direct consequence of the pre-organized A-form helical structure conferred by the 2'-O-methyl group, which is the preferred conformation for RNA duplexes. As a result, 2'-O-methylated oligonucleotides bind more tightly to RNA, as reflected by higher melting temperatures (Tm). oup.comnih.gov

In contrast, the hybridization affinity of 2'-O-methylated oligonucleotides for DNA targets is not as dramatically improved. oup.comidtdna.com While they can still form stable duplexes with DNA, the affinity is generally lower than that observed with RNA targets. researchgate.net Studies comparing the hybridization of 2'-O-methylated probes to RNA and DNA targets have consistently shown a preference for RNA binding. oup.comnih.gov

The enhanced affinity for RNA makes 2'-O-methylated oligonucleotides particularly useful as probes for RNA detection and as antisense agents targeting messenger RNA (mRNA). oup.com The ability to form highly stable duplexes with RNA allows for the use of shorter probes, which can improve specificity. oup.comnih.gov

Nuclease Resistance and Metabolic Stability Profiles of 2'-O-Methyl-Modified Oligonucleotides

A key advantage of incorporating 2'-O-methylcytidine and other 2'-O-methylated nucleotides into oligonucleotides is the significant enhancement of their resistance to nuclease degradation. genelink.comidtdna.commicrosynth.com Nucleases, which are enzymes that cleave the phosphodiester backbone of nucleic acids, are abundant in biological systems and rapidly degrade unmodified DNA and RNA. idtdna.com

The 2'-O-methyl modification sterically hinders the approach of nucleases to the phosphodiester bond, thereby protecting the oligonucleotide from cleavage. mdpi.com This increased nuclease resistance applies to both endonucleases (which cleave within the strand) and exonucleases (which cleave from the ends). idtdna.com Consequently, 2'-O-methylated oligonucleotides exhibit a much longer half-life in serum and within cells compared to their unmodified counterparts. idtdna.comnih.gov

This enhanced metabolic stability is a critical feature for therapeutic applications of oligonucleotides, such as antisense and siRNA technologies, as it allows the modified nucleic acids to persist long enough to reach their target and exert their biological effect. genelink.com The combination of 2'-O-methyl modifications with other backbone modifications, such as phosphorothioate (B77711) linkages, can further increase nuclease resistance. idtdna.comnih.gov

Kinetic and Mechanistic Studies of Enzymatic Interactions with 2'-O-Methylated Nucleic Acids

The 2'-O-methyl modification significantly influences the interaction of nucleic acids with various enzymes, including polymerases and nucleases like RNase H.

Polymerases: DNA and RNA polymerases generally exhibit reduced efficiency when encountering a 2'-O-methylated nucleotide in the template strand. nih.gov The bulky methyl group can sterically hinder the active site of the polymerase, slowing down or even stalling the process of nucleotide incorporation. nih.gov However, some engineered polymerases have been developed that can read through 2'-O-methylated templates. nih.gov Conversely, 2'-O-methylated nucleoside triphosphates are poor substrates for most natural polymerases, meaning they are not readily incorporated into a growing nucleic acid chain. oup.comnih.gov

RNase H: RNase H is an enzyme that specifically degrades the RNA strand of an RNA:DNA hybrid. This activity is crucial for the mechanism of action of some antisense oligonucleotides. However, the presence of 2'-O-methyl modifications in the DNA or RNA strand of the hybrid can inhibit RNase H activity. oup.comoup.com A duplex composed of a 2'-O-methylated oligonucleotide and an RNA target does not typically support RNase H cleavage. nih.govoup.com This is because the A-form helical geometry induced by the 2'-O-methyl groups is not the preferred substrate for RNase H, which favors a more B-form-like duplex. oup.com This property is exploited in the design of "gapmer" antisense oligonucleotides, which have a central DNA-like "gap" to support RNase H activity, flanked by 2'-O-methylated "wings" for increased stability and affinity. oup.com

Restriction Endonucleases: Studies have also shown that 2'-O-methyl modifications within the recognition sequence of restriction enzymes can significantly impact their cleavage efficiency. nih.govias.ac.inplos.org The effect is position-dependent, with substitutions at certain positions leading to a dramatic reduction or complete inhibition of cleavage, while modifications at other positions may have a lesser effect. nih.govias.ac.in

Modulation of Protein-Nucleic Acid Interactions by 2'-O-Methylcytidine Modifications

The introduction of 2'-O-methylcytidine into oligonucleotides can modulate their interactions with proteins. The methyl group can create steric hindrance, potentially disrupting or altering the binding of proteins that recognize the unmodified nucleic acid structure. mdpi.com This can be advantageous in therapeutic applications by reducing non-specific protein binding, which can lead to off-target effects and toxicity. nih.gov

For example, studies have shown that 2'-O-methylated phosphorothioate oligonucleotides have reduced non-specific binding to proteins like human replication protein A compared to their unmodified phosphorothioate counterparts. nih.gov

Conversely, the unique conformational properties imparted by 2'-O-methyl modifications can be harnessed to design aptamers—short, single-stranded nucleic acids that bind to specific target molecules, including proteins, with high affinity and specificity. nih.gov The rigidified sugar pucker can contribute to a more defined three-dimensional structure, facilitating a precise fit with the protein target. The increased stability of 2'-O-methylated aptamers also makes them more robust for therapeutic and diagnostic applications. nih.gov

Functional Roles and Biological Implications of 2 O Methylcytidine in Rna Systems

Natural Occurrence and Distribution of 2'-O-Methylation Across RNA Classes

Ribose 2'-O-methylation (Nm) is a widespread and highly conserved post-transcriptional modification present in all domains of life. pnas.org This modification, where a methyl group is added to the 2'-hydroxyl group of the ribose moiety, can occur on any of the four nucleotides, including cytidine (B196190), resulting in 2'-O-methylcytidine (Cm). the-innovation.org Nm is particularly abundant in stable, non-coding RNAs such as ribosomal RNA (rRNA) and small nuclear RNA (snRNA), where it plays a critical role in their structure and function. nih.govwikipedia.org In higher eukaryotes, it is also a key feature of the 5' cap structure of messenger RNAs (mRNAs). nih.gov The distribution of 2'-O-methylation is not random; it tends to cluster in functionally significant regions of these RNA molecules. nih.gov For instance, in human rRNA, there are over 100 known 2'-O-methylated sites, a significant increase compared to the 55 sites in yeast, highlighting an expansion of this modification in more complex organisms. wikipedia.orgnih.gov

Role in Ribosomal RNA (rRNA) and Transfer RNA (tRNA) Function and Maturation

While less frequent than in rRNA, 2'-O-methylation also occurs in tRNA, where it contributes to the structural stability and proper folding of the tRNA molecule, which is essential for its function in carrying amino acids to the ribosome during protein synthesis.

Contribution to Messenger RNA (mRNA) Capping and Post-Transcriptional Regulation

In eukaryotic mRNA, 2'-O-methylation is a critical component of the 5' cap structure. nih.gov After the initial capping with 7-methylguanosine (B147621) (m7G), the first and sometimes the second nucleotide of the mRNA transcript are methylated at the 2'-O-ribose position. nih.govmerckmillipore.com The methylation of the first nucleotide (to form a Cap 1 structure) is catalyzed by the enzyme Cap-Specific 2'-O-Methyltransferase 1 (CMTR1), while methylation of the second nucleotide (to form a Cap 2 structure) is carried out by CMTR2. nih.govportlandpress.comresearchgate.net

This cap methylation has several important functions:

Stability: The Cap 1 structure protects the mRNA from degradation by certain cellular enzymes like the decapping exoribonuclease DXO. nih.govplos.org DXO can degrade incompletely capped RNAs, and the 2'-O-methylation serves as a key signal that the mRNA is mature and ready for export and translation. merckmillipore.complos.org The presence of the 2'-O-methyl group significantly reduces the affinity of DXO for the RNA cap. plos.org

Regulation of Translation: The methylation status of the cap can influence the efficiency of protein production, although this effect can be cell-type specific. nih.govbiorxiv.org

Post-Transcriptional Regulation: The enzymes CMTR1 and CMTR2 coordinate gene expression. CMTR1 is predominantly nuclear and interacts with RNA polymerase II, suggesting its role in co-transcriptional modification, while CMTR2 is mainly cytoplasmic. portlandpress.comnih.govbiorxiv.org Recent studies also suggest that internal 2'-O-methylation on mRNA, mediated by fibrillarin, can enhance mRNA stability and influence gene expression post-transcriptionally. nih.gov

Modulation of Gene Expression and Translational Fidelity by 2'-O-Methylation

2'-O-methylation acts as a significant regulator of gene expression at the translational level. The concept of "specialized ribosomes" suggests that ribosomes can have heterogeneous compositions, including different patterns of rRNA modifications, which allows them to preferentially translate certain mRNAs. pnas.orgresearchgate.net

Research has demonstrated that altering the 2'-O-methylation patterns in rRNA can impact translational fidelity. pnas.org For example, hypo-methylated ribosomes in yeast exhibit increased rates of frameshifting. pnas.org In human cells, modulating the expression of the methyltransferase FBL can change the 2'-O-methylation pattern of rRNA, which in turn controls the ribosome's ability to translate specific mRNAs, such as those containing Internal Ribosome Entry Sites (IRES). pnas.orgresearchgate.net This suggests that the cell can use rRNA methylation as a dynamic mechanism to control the expression of specific sets of genes in response to different physiological or pathological conditions, such as cancer. pnas.orgresearchgate.net

Influence on Cellular Recognition Mechanisms and Innate Immune Response Evasion

A critical function of 2'-O-methylation, particularly at the 5' cap of mRNA, is to mark the RNA as "self" and prevent it from triggering an innate immune response. nih.govfrontiersin.org The cytoplasm contains pattern recognition receptors (PRRs) like Retinoic Acid-Inducible Gene I (RIG-I) and Interferon-induced Proteins with Tetratricopeptide repeats (IFITs), which are designed to detect foreign RNA, such as that from a viral infection. pnas.orgfrontiersin.org

RIG-I Evasion: RIG-I is a key sensor for viral RNAs that often have a 5'-triphosphate group. frontiersin.orgnih.gov While a simple m7G cap (Cap 0) is not sufficient to fully prevent RIG-I activation, the addition of a 2'-O-methylation to create a Cap 1 structure abrogates RIG-I signaling. pnas.orgnih.gov Structural studies have shown that the 2'-O-methyl group sterically clashes with a key residue (H830) in the RIG-I RNA-binding domain, preventing stable binding and activation. pnas.org

IFIT Evasion: The IFIT family of proteins can bind to and inhibit the translation of RNAs that lack 2'-O-methylation at the 5' cap. researchgate.net Therefore, the Cap 1 modification allows cellular mRNA to evade this layer of immune surveillance. researchgate.net

This "self" versus "non-self" discrimination is a fundamental aspect of innate immunity, and 2'-O-methylation is a key molecular signature used in this process. reading.ac.uk

Participation in Epitranscriptomic Pathways and Oxidative Cytidine Metabolism

2'-O-methylation is a key player in the field of epitranscriptomics, which studies the role of chemical modifications on RNA in regulating gene expression. frontiersin.org Unlike modifications to the base itself, 2'-O-methylation occurs on the ribose sugar and influences RNA structure and interactions. nih.gov

The "writer" enzymes for 2'-O-methylation are well-established: FBL for rRNA and snoRNAs, and CMTR1/CMTR2 for the mRNA cap. nih.govnih.gov The reversibility of this modification is an area of active research. While no specific "eraser" enzyme for 2'-O-methylcytidine has been definitively identified, the fat mass and obesity-associated protein (FTO) has been shown to be an RNA demethylase with activity against related modifications like N6,2'-O-dimethyladenosine (m6Am). nih.govwikipedia.orguniprot.org FTO can remove the N6-methyl group from m6Am, which is a cap modification where the first nucleotide is adenosine (B11128) that is methylated at both the N6 position of the base and the 2'-O position of the ribose. nih.gov This process indicates that cap modifications can be dynamically regulated, influencing mRNA stability and decay. uniprot.org

The interplay between different RNA modifications, including 2'-O-methylation and base methylations, forms a complex regulatory network that fine-tunes gene expression.

Functional Impact on Viral RNA Replication and Antiviral Mechanisms

Many viruses that replicate in the cytoplasm have evolved mechanisms to mimic the host cell's mRNA cap structure to facilitate their replication and evade immune detection. plos.org

Viral Immune Evasion: Viruses like Coronaviruses, Flaviviruses (e.g., Dengue, Zika), and Poxviruses encode their own 2'-O-methyltransferase enzymes. frontiersin.orgnih.govoup.com For SARS-CoV-2, the non-structural protein 16 (nsp16) acts as the 2'-O-methyltransferase. nih.govpnas.org By creating a Cap 1 structure on their own RNA, these viruses can avoid detection by RIG-I and IFIT proteins, thereby suppressing the host's interferon-based antiviral response. frontiersin.orgresearchgate.netpnas.org Viruses with mutated, inactive methyltransferases are often highly attenuated and more sensitive to the host's immune response. researchgate.netnih.gov

Viral Replication: The 2'-O-methylation is often essential for efficient viral replication. nih.govresearchgate.netnih.gov

Internal Modifications: In addition to the cap, some viruses like HIV-1 and Zika virus have internal 2'-O-methylations within their RNA genomes. researchgate.netoup.com For HIV-1, these internal modifications are added by the host cell's FTSJ3 methyltransferase and help the virus counteract the antiviral activity of the nuclease ISG20, which would otherwise degrade the viral RNA. researchgate.netoup.com

Therefore, viral 2'-O-methyltransferases are considered attractive targets for the development of new antiviral drugs. oup.com

Data Tables

Table 1: Key Enzymes Involved in 2'-O-Methylation

| Enzyme Name | RNA Target | Function | Cellular Location |

|---|---|---|---|

| Fibrillarin (FBL) | rRNA, snoRNA, internal mRNA | Catalyzes 2'-O-methylation, guided by box C/D snoRNAs. nih.govpnas.org | Nucleolus |

| CMTR1 | mRNA 5' Cap (1st nucleotide) | Catalyzes methylation to form Cap 1 structure. nih.govresearchgate.net | Nucleus |

| CMTR2 | mRNA 5' Cap (2nd nucleotide) | Catalyzes methylation to form Cap 2 structure. nih.govresearchgate.net | Cytoplasm |

| Viral 2'-O-MTases (e.g., nsp16) | Viral RNA 5' Cap | Mimics host Cap 1 to evade immune response. nih.govpnas.org | Cytoplasm |

| FTSJ3 | HIV-1 internal RNA | Adds internal 2'-O-methylations to viral RNA. frontiersin.org | Not specified |

Table 2: Functional Consequences of 2'-O-Methylation

| Biological Process | Effect of 2'-O-Methylation | Key Molecules Involved |

|---|---|---|

| mRNA Stability | Protects against DXO-mediated decapping. nih.govplos.org | DXO |

| Translational Fidelity | Ensures accurate protein synthesis by stabilizing ribosome structure and dynamics. pnas.org | Ribosome (rRNA) |

| Innate Immunity | Marks RNA as "self," preventing activation of immune sensors. pnas.orgnih.govresearchgate.net | RIG-I, IFITs |

| Viral Replication | Promotes viral replication and evasion of host antiviral responses. nih.govoup.com | Viral MTases, ISG20 |

Advanced Research Applications and Methodological Contributions

Utilization in the Design and Synthesis of Modified Nucleic Acid Probes and Chemical Tools

The chemical compound 5'-O-DMT-2'-O-methylcytidine is a fundamental building block in the creation of sophisticated nucleic acid probes and tools used in molecular biology. The 2'-O-methyl modification it introduces into an oligonucleotide offers several distinct advantages over standard DNA or RNA probes. amerigoscientific.com

One of the most significant benefits is the increased thermal stability (Tm) of the duplex formed between a 2'-O-methylated probe and a complementary RNA target. nih.govgenelink.com This enhanced stability allows for the use of shorter probes while maintaining strong, specific binding, which in turn improves the discrimination between perfectly matched and mismatched target sequences. nih.govoup.com For instance, a 12-base 2'-O-methyl probe can exhibit the same Tm as a much longer 19-base DNA probe when binding to an RNA target, but it shows a significantly larger drop in Tm when a mismatch is present. nih.gov

Furthermore, the 2'-O-methyl modification confers considerable resistance to nuclease degradation, a critical feature for probes used in cellular environments or biological samples where enzymes that degrade nucleic acids are prevalent. amerigoscientific.comoup.comcreative-biolabs.com This resistance ensures the probe remains intact long enough to find and bind to its target. Probes containing 2'-O-methyl modifications also demonstrate faster hybridization kinetics with RNA targets and can effectively bind to structured or double-stranded regions of RNA, which are often inaccessible to standard DNA probes. nih.govoup.com These properties make 5'-O-DMT-2'-O-methylcytidine instrumental in synthesizing probes for various applications, including diagnostic assays and nucleic acid research. amerigoscientific.combiosynth.com

Contribution to Advancements in Synthetic Nucleic Acid Chemistry and Bioconjugation

The utility of 5'-O-DMT-2'-O-methylcytidine is intrinsically linked to the phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis, the gold standard for producing custom nucleic acid sequences. researchgate.nettwistbioscience.com In this multi-step process, the DMT group on the 5' end of the nucleoside phosphoramidite plays a crucial role. researchgate.net It acts as a temporary protecting group that is removed at the beginning of each synthesis cycle to allow the sequential addition of the next nucleotide. danaher.com This acid-labile DMT group ensures that the coupling reaction occurs specifically at the 5'-hydroxyl position, enabling the stepwise, 3'-to-5' construction of the oligonucleotide chain with high efficiency. biosynth.com

The development of phosphoramidites like those derived from 5'-O-DMT-2'-O-methylcytidine has been central to the evolution of nucleic acid chemistry. It allows for the routine incorporation of modified nucleosides, which is essential for creating oligonucleotides with drug-like properties. trendscarbo.com The synthesis process is highly automated, enabling the production of the large quantities of high-purity oligonucleotides needed for research and clinical development. nih.govtwistbioscience.com

Methodologies for Detection and Mapping of 2'-O-Methylcytidine in Complex Biological Samples

While 5'-O-DMT-2'-O-methylcytidine is a synthetic precursor, the detection of its naturally occurring counterpart, 2'-O-methylcytidine (Cm), in biological RNA is a significant area of epitranscriptomics research. the-innovation.orgnih.gov Synthetic oligonucleotides containing 2'-O-methylcytidine, produced using the DMT-protected amidite, serve as invaluable tools and standards in the development and validation of these detection methods. oup.comtandfonline.com

Several high-throughput methods have been developed to map 2'-O-methylation sites across the transcriptome. One prominent technique is RiboMeth-seq , which relies on the fact that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis. oup.comfrontiersin.org In this method, RNA is fragmented under alkaline conditions, and the resulting fragments are sequenced. Sites of 2'-O-methylation are identified as gaps or a reduction in the number of sequencing reads starting at that position. oup.comfrontiersin.org Synthetic RNA oligonucleotides with and without 2'-O-methylcytidine at known positions are used to calibrate the method and quantify the stoichiometry of the modification. oup.com

Another powerful technique is liquid chromatography-mass spectrometry (LC-MS/MS) . tandfonline.commdpi.com This method involves digesting the RNA into individual nucleosides, which are then separated by chromatography and identified by their unique mass-to-charge ratios. mdpi.com LC-MS/MS provides absolute quantification of modified nucleosides, including Cm, and synthetic standards are crucial for creating calibration curves to ensure accurate measurement. tandfonline.com

More recent advancements include methods based on nanopore sequencing, which can theoretically detect RNA modifications directly as a single RNA molecule passes through a nanopore, by analyzing characteristic changes in the electrical current. the-innovation.orgmdpi.comnanoporetech.com Machine learning models, trained using data from synthetic oligonucleotides containing specific modifications, are being developed to identify these signatures in native RNA. nanoporetech.com

| Method | Principle | Role of Synthetic Oligonucleotides |

|---|---|---|

| RiboMeth-seq | Resistance of 2'-O-methylated sites to alkaline hydrolysis leads to gaps in sequencing coverage. oup.comfrontiersin.org | Used as controls and standards to validate the method and quantify modification levels. oup.com |

| LC-MS/MS | Digestion of RNA to nucleosides, followed by separation and detection based on mass-to-charge ratio. mdpi.com | Essential for creating calibration curves for absolute quantification. tandfonline.com |

| Nanopore Sequencing | Direct detection of modifications via characteristic disruptions in the ionic current as RNA passes through a nanopore. mdpi.comnanoporetech.com | Used to train algorithms to recognize the electrical signature of 2'-O-methylcytidine. nanoporetech.com |

Prospective Avenues in Oligonucleotide-Based Therapeutic Development and Research Paradigms

The foundation laid by building blocks like 5'-O-DMT-2'-O-methylcytidine continues to support promising future directions in oligonucleotide therapeutics. Research is focused on developing novel chemical modifications and combination strategies to further enhance efficacy, duration of action, and safety profiles. numberanalytics.combiosearchtech.com

One major trend is the development of next-generation ASOs and siRNAs with even greater stability and binding affinity. This includes exploring new 2'-position modifications beyond the simple methyl group, such as 2'-O-methoxyethyl (2'-MOE), and constrained ethyl (cEt) modifications, which provide additional conformational rigidity. biosearchtech.combiosearchtech.comnih.gov The combination of different modifications within a single oligonucleotide is a key strategy to fine-tune its properties for specific applications. biosearchtech.com

Improving the delivery of oligonucleotide drugs remains a critical challenge and a vibrant area of research. numberanalytics.com The development of novel bioconjugates, such as linking oligonucleotides to antibodies or other cell-specific ligands, aims to achieve more precise tissue targeting, thereby increasing potency and reducing potential side effects. numberanalytics.com

Furthermore, the therapeutic applications of modified oligonucleotides are expanding beyond gene silencing. Splice-switching oligonucleotides, which can correct aberrant splicing of pre-mRNA, represent a powerful approach for treating genetic diseases. The stability and binding characteristics imparted by 2'-O-methyl modifications are highly advantageous for these steric-blocking mechanisms.

In the research domain, the availability of high-quality, custom-synthesized modified oligonucleotides enables deeper exploration of RNA biology. The ability to create precise tools to interact with specific RNA molecules in living cells is unlocking new insights into the roles of non-coding RNAs, RNA-protein interactions, and the epitranscriptomic regulation of gene expression. the-innovation.org As our understanding of RNA's central role in disease grows, the importance of foundational chemical reagents like 5'-O-DMT-2'-O-methylcytidine in developing the next wave of RNA-targeted medicines and research tools will only increase. numberanalytics.com

Q & A

Q. What are the critical steps in synthesizing 5'-O-Dmt-2'-O-methylcytidine, and how do protecting groups influence yield and purity?

The synthesis involves sequential protection of hydroxyl groups using 4,4′-dimethoxytrityl (DMT) at the 5′-position and methyl/benzoyl groups at the 2′- and N4-positions, respectively. The DMT group enhances solubility during solid-phase synthesis and is removed under acidic conditions (e.g., 3% trichloroacetic acid), while the 2′-O-methyl modification improves nuclease resistance. Purification via reverse-phase HPLC ensures >95% purity, validated by LC-MS for molecular weight confirmation (863.96 g/mol) .

Q. How does 5'-O-Dmt-2'-O-methylcytidine enhance oligonucleotide stability compared to unmodified nucleosides?

The 2′-O-methyl group sterically hinders RNase H-mediated cleavage, extending oligonucleotide half-life in biological systems. For example, 2′-O-methylcytidine-modified antisense RNAs showed 10-fold increased stability in serum compared to unmodified counterparts. The DMT group further prevents premature degradation during synthesis .

Q. What experimental applications require 5'-O-Dmt-2'-O-methylcytidine as a phosphoramidite monomer?

This compound is critical for synthesizing siRNA, antisense oligonucleotides, and aptamers. Its 2′-O-methyl modification reduces immune activation (e.g., TLR7/8 responses) while maintaining target-binding affinity. Applications include HCV NS5B inhibition (IC50 = 3.8 µM) and RNA interference studies .

Advanced Research Questions

Q. How can researchers optimize 2′-O-methyl modifications to balance nuclease resistance and target-binding efficiency?

Systematic structure-activity relationship (SAR) studies using enzymatic assays (e.g., RNase A/T1 digestions) and thermal denaturation (Tm analysis) are recommended. For instance, pairing 2′-O-methylcytidine with 2′-fluoro or MOE (2′-O-methoxyethyl) groups in adjacent nucleotides can mitigate steric clashes while retaining duplex stability .

Q. What methodological approaches resolve contradictions in 5'-O-Dmt-2'-O-methylcytidine’s synthetic efficiency?

Contradictions in coupling efficiency (>95% vs. <80% in some reports) arise from moisture-sensitive phosphoramidite activation. Solutions include:

Q. How do metabolic instability studies of 2′-O-methylcytidine inform experimental design for antiviral therapies?

Despite modifications, 2′-O-methylcytidine undergoes intracellular deamination to uridine derivatives (e.g., UTP) via cytidine deaminase, reducing antiviral efficacy. To address this, researchers co-administer deaminase inhibitors (e.g., tetrahydrouridine) or use carbamate-protected analogs. LC-MS/MS quantifies metabolite ratios in hepatocyte lysates .

Q. What strategies mitigate off-target effects in gene-silencing studies using 2′-O-methyl-modified oligonucleotides?

Q. How is the phosphorylation efficiency of 5'-O-Dmt-2'-O-methylcytidine evaluated in antiviral contexts?

Radiolabeled (³H/³²P) nucleosides are incubated with kinase-enriched cell lysates. TLC or ion-pair HPLC separates mono-, di-, and triphosphates. For example, 2′-O-methylcytidine showed <5% 5′-triphosphate formation in hepatocytes, necessitating prodrug strategies (e.g., phosphoramidate pronucleotides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.